

Application Notes and Protocols: 2,4-Dimethyl-1-pentanol in Fragrance Formulation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dimethyl-1-pentanol**

Cat. No.: **B1329443**

[Get Quote](#)

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the use of **2,4-Dimethyl-1-pentanol** (CAS No. 6305-71-1) in fragrance formulations. This document outlines the olfactory properties, performance characteristics, and practical application protocols for this unique fragrance ingredient. Methodologies for analytical quantification, stability testing, and sensory evaluation are detailed to ensure the effective and safe integration of **2,4-Dimethyl-1-pentanol** into a variety of fragrance compositions.

Introduction: The Olfactory Landscape of Branched Alcohols

The family of branched-chain saturated alcohols offers a diverse palette of notes crucial for modern perfumery.^[1] Unlike their linear counterparts, the introduction of methyl groups along the carbon chain introduces unique steric and electronic effects that modify the molecule's volatility, odor character, and intensity. **2,4-Dimethyl-1-pentanol**, a primary alcohol with a seven-carbon skeleton, is a noteworthy member of this class, offering a distinct and powerful fruity profile. Its strategic application can impart lift, brightness, and a nuanced complexity to fragrance accords. This guide will explore the causality behind its olfactory contributions and provide the technical framework for its successful implementation.

Physicochemical Properties of 2,4-Dimethyl-1-pentanol

A thorough understanding of the physical and chemical properties of a fragrance ingredient is fundamental to its effective use in formulation. These properties dictate its behavior in various solvent systems, its volatility, and its stability over time.

Property	Value	Source
CAS Number	6305-71-1	[2] [3]
Molecular Formula	C ₇ H ₁₆ O	[2] [3]
Molecular Weight	116.20 g/mol	[2]
Appearance	Colorless liquid	
Odor	Strong fruity	
Boiling Point	161 °C at 760 mmHg	
Flash Point	51.6 °C	[4]
Solubility	Soluble in organic solvents, limited solubility in water.	[4]

Olfactory Profile and Application in Fragrance Accords

While broadly characterized as having a "strong fruity odor," the olfactory profile of **2,4-Dimethyl-1-pentanol** possesses a nuanced character that lends itself to specific applications within fragrance creation. Its profile can be further described as having green, slightly waxy, and subtle floral undertones, reminiscent of under-ripe stone fruits and tropical nuances.

Primary Olfactory Characteristics:

- Fruity: A dominant, bright, and diffusive fruity note.
- Green: A fresh, slightly leafy nuance that provides a natural lift.

- Waxy: A subtle fatty quality that can add body and smoothness.
- Floral Booster: In trace amounts, it can enhance the fruity aspects of white floral accords like jasmine and ylang-ylang.

Application in Fragrance Accords:

The versatility of **2,4-Dimethyl-1-pentanol** allows for its use in a variety of fragrance types. Its primary function is to introduce or enhance fruity notes, providing a vibrant and juicy quality.

- Fruity Accords (Apple, Pear, Tropical): As a key component, it can be used at concentrations of 0.5% to 5% of the fragrance concentrate to create realistic and impactful fruit accords. It blends well with esters like benzyl acetate and lactones such as aldehyde C14 and aldehyde C18 to create a full-bodied fruit profile.[5]
- Floral Accords (Jasmine, Ylang-Ylang, Muguet): In trace amounts, typically below 0.5%, it can be used to accentuate the natural fruity facets of these floral notes, adding a modern and luminous quality.
- Citrus Accords: A small addition can provide a unique twist to traditional citrus compositions, lending a juicy, less acidic, and more rounded character.
- Functional Fragrances (Soaps, Lotions, Shampoos): Its stability and strong odor make it suitable for use in a wide range of personal care products. It can effectively mask base odors and provide a lasting, fresh, and fruity scent.

Regulatory and Safety Considerations

Global Harmonized System (GHS) Classification

While a specific, official Safety Data Sheet (SDS) for **2,4-Dimethyl-1-pentanol** is not readily available in the search results, a GHS classification has been provided by PubChem based on submitted data. This information is crucial for safe handling and labeling.

- Flammable liquids (Category 3)[2]
- Skin irritation (Category 2)[2]

- Serious eye irritation (Category 2A)[2]
- Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

Based on this classification, appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats, should be worn when handling this material. Work should be conducted in a well-ventilated area. For detailed safety protocols, it is best practice to obtain a comprehensive SDS from the supplier.

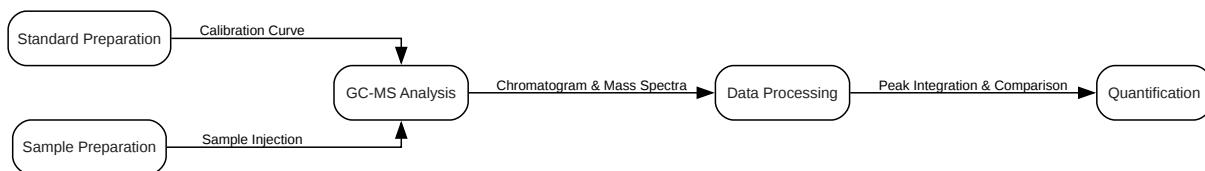
International Fragrance Association (IFRA) Standards

A specific IFRA standard for **2,4-Dimethyl-1-pentanol** (CAS 6305-71-1) was not found in the public domain during the literature search. This suggests that its use is not currently restricted or prohibited by a specific IFRA standard. However, it is the responsibility of the formulator to ensure that any fragrance composition complies with the latest amendments to the IFRA Code of Practice and any regional regulatory requirements. Fragrance formulators should always consult the most up-to-date IFRA standards and guidelines.

Experimental Protocols

Protocol for the Analytical Quantification of **2,4-Dimethyl-1-pentanol** in a Fragrance Concentrate using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of **2,4-Dimethyl-1-pentanol** in a fragrance oil.


Objective: To determine the precise concentration of **2,4-Dimethyl-1-pentanol** in a complex fragrance mixture.

Instrumentation and Materials:

- Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
- VF-5ms capillary column (30m x 0.25mm i.d., 0.25 μ m film thickness) or equivalent
- Helium (carrier gas)

- **2,4-Dimethyl-1-pentanol** standard ($\geq 98\%$ purity)
- Internal standard (e.g., undecane)
- Ethanol (solvent)
- Volumetric flasks and pipettes
- Autosampler vials

Workflow Diagram:

[Click to download full resolution via product page](#)

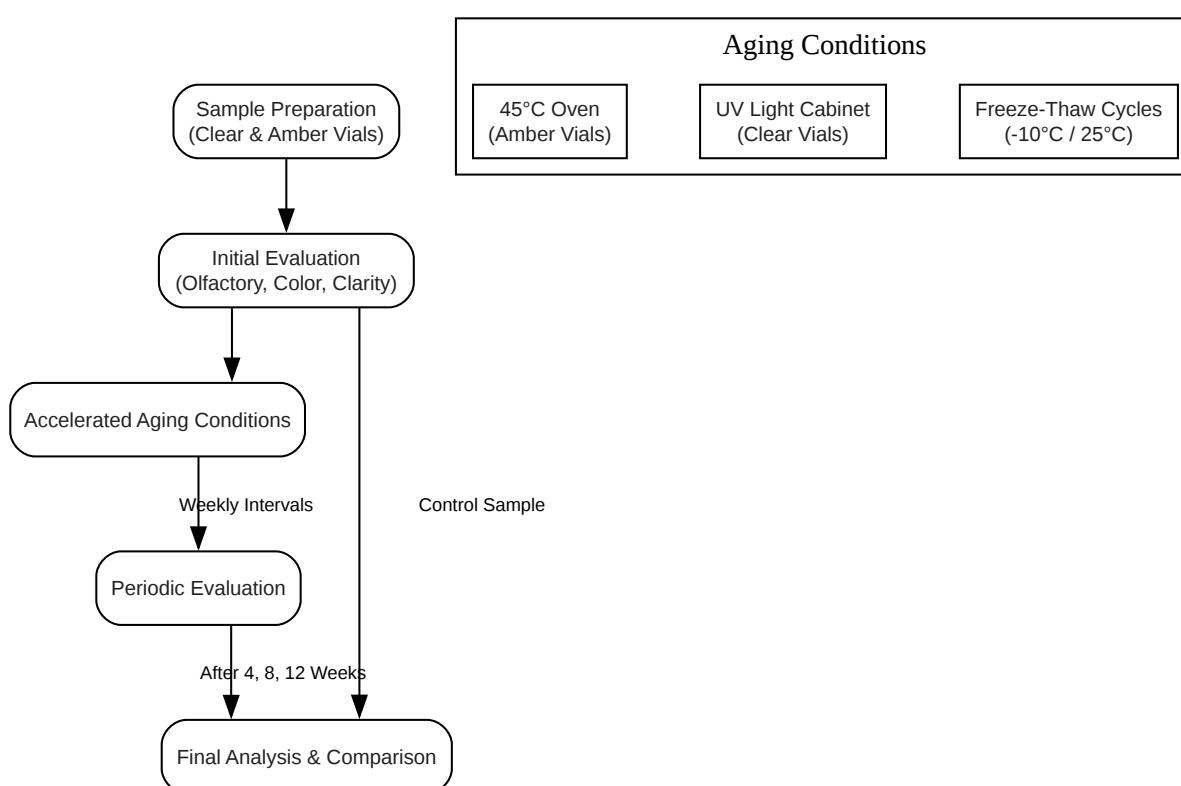
Caption: Workflow for GC-MS quantification of **2,4-Dimethyl-1-pentanol**.

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **2,4-Dimethyl-1-pentanol** in ethanol at a concentration of 1000 $\mu\text{g/mL}$.
 - Perform serial dilutions to create a series of calibration standards ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
 - Add a consistent concentration of the internal standard to each calibration standard.
- Sample Preparation:

- Accurately weigh approximately 100 mg of the fragrance concentrate into a 10 mL volumetric flask.
- Add the internal standard at the same concentration as in the calibration standards.
- Dilute to the mark with ethanol and mix thoroughly.
- GC-MS Analysis:
 - Injection: 1 μ L, splitless mode.
 - Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Mass Spectrometer: Operate in Selective Ion Monitoring (SIM) mode. Select characteristic ions for **2,4-Dimethyl-1-pentanol** (e.g., m/z 43, 57, 70, 98) and the internal standard.
- Data Analysis and Quantification:
 - Integrate the peak areas of **2,4-Dimethyl-1-pentanol** and the internal standard in both the standards and the sample.
 - Generate a calibration curve by plotting the ratio of the peak area of **2,4-Dimethyl-1-pentanol** to the internal standard against the concentration of the standards.
 - Determine the concentration of **2,4-Dimethyl-1-pentanol** in the sample by interpolating its peak area ratio on the calibration curve.

Protocol for Accelerated Stability Testing of a Fragrance Formulation Containing **2,4-Dimethyl-1-pentanol**


This protocol is designed to predict the long-term stability of a fragrance formulation under various environmental stresses.

Objective: To assess the impact of elevated temperature, light, and cold on the olfactory and physical properties of a fragrance containing **2,4-Dimethyl-1-pentanol**.

Materials:

- Fragrance formulation containing **2,4-Dimethyl-1-pentanol**
- Control sample of the fragrance formulation
- Glass vials (clear and amber)
- Temperature-controlled ovens
- Refrigerator/Freezer
- UV light cabinet

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for accelerated stability testing of a fragrance formulation.

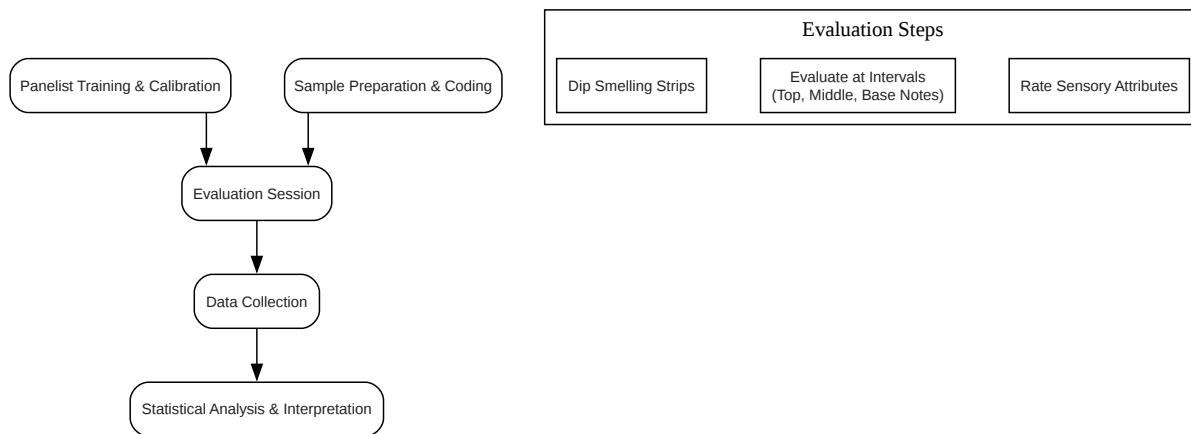
Procedure:

- Sample Preparation:
 - Fill multiple clear and amber glass vials with the fragrance formulation.
 - Retain a control sample stored in an amber vial at room temperature in the dark.
- Accelerated Aging Conditions:
 - Thermal Stability: Place amber vials in a temperature-controlled oven at 45°C.
 - Photostability: Place clear vials in a UV light cabinet.
 - Freeze-Thaw Stability: Subject vials to repeated cycles of 24 hours at -10°C followed by 24 hours at 25°C.
- Evaluation:
 - At weekly intervals for a period of 12 weeks, remove a sample from each condition.
 - Allow the samples to return to room temperature.
 - Evaluate the following parameters and compare them to the control sample:
 - Olfactory Profile: Assess any changes in the top, middle, and base notes. Note any development of off-odors.
 - Color: Observe any changes in the color of the fragrance oil.
 - Clarity: Check for any signs of precipitation or cloudiness.
- Interpretation:

- Significant changes in the olfactory profile, color, or clarity indicate potential stability issues.
- The results of the accelerated testing can be used to predict the shelf-life of the fragrance under normal storage conditions.

Protocol for Sensory Evaluation of a Fruity Accord Containing **2,4-Dimethyl-1-pentanol**

This protocol utilizes a descriptive analysis method to characterize the sensory attributes of a fragrance accord.


Objective: To obtain a detailed olfactory description of a fruity accord and the contribution of **2,4-Dimethyl-1-pentanol**.

Panelists: A panel of 8-12 trained sensory assessors.

Materials:

- Fragrance accord containing **2,4-Dimethyl-1-pentanol**.
- Control accord without **2,4-Dimethyl-1-pentanol**.
- Odor-free smelling strips.
- Individual sensory booths with controlled ventilation and lighting.
- Water and unsalted crackers for palate cleansing.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the sensory evaluation of a fragrance accord.

Procedure:

- Panelist Training:
 - Familiarize the panelists with the key sensory attributes to be evaluated (e.g., fruity, green, waxy, sweet, powerful).
 - Provide reference standards for each attribute to ensure calibration among panelists.
- Sample Presentation:
 - Dip smelling strips into the coded samples (with and without **2,4-Dimethyl-1-pentanol**) to a depth of 1 cm.
 - Present the smelling strips to the panelists in a randomized and balanced order.

- Evaluation:
 - Instruct panelists to evaluate the samples at three time points:
 - Initial (Top Notes): Immediately after presentation.
 - 15 Minutes (Heart Notes): To assess the evolution of the fragrance.
 - 1 Hour (Base Notes): To evaluate the dry-down character.
 - Panelists will rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., from 0 = not perceptible to 9 = extremely strong).
- Data Analysis:
 - Collect the intensity ratings from all panelists.
 - Calculate the mean intensity for each attribute at each time point for both samples.
 - Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the two accords.
 - Generate a spider web diagram to visualize the sensory profiles of the two accords.

Conclusion

2,4-Dimethyl-1-pentanol is a valuable and impactful fragrance ingredient that can contribute a unique and powerful fruity character to a wide range of fragrance formulations. Its green and waxy undertones provide a naturalness and complexity that can enhance and modernize various accords. By understanding its physicochemical properties, olfactory profile, and by applying robust analytical and sensory evaluation protocols, fragrance chemists can effectively and safely incorporate this material to create innovative and appealing scents. Further research into its application in different fragrance matrices and its potential for synergistic effects with other ingredients will continue to expand its utility in the art and science of perfumery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-1-pentanol | C7H16O | CID 22749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. 2,4-Dimethyl-1-pentanol (6305-71-1) for sale [vulcanchem.com]
- 5. experimentalperfumeclub.com [experimentalperfumeclub.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2,4-Dimethyl-1-pentanol in Fragrance Formulation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329443#application-of-2-4-dimethyl-1-pentanol-in-fragrance-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com